2-(Aminomethyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(Aminomethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)oxazolo[4,5-b]pyridine derivatives is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, making it a common target for antimicrobial drugs .
Mode of Action
This compound derivatives interact with the DNA gyrase enzyme at the ATP binding site . Molecular docking and dynamics simulations have shown that these compounds overlap at this site, resulting in similar protein-ligand interactions . This interaction inhibits the enzyme’s activity, preventing DNA replication and thus bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying, effectively controlling the bacterial population .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives have been predicted and found to be compliant with Lipinski and other restrictive rules . These properties impact the bioavailability of the compound, influencing its effectiveness as a drug .
Result of Action
The result of the action of this compound derivatives is the inhibition of bacterial growth . These compounds have shown good to strong antimicrobial activities against various bacteria strains and related drug-resistant isolates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(Aminomethyl)oxazolo[4,5-b]pyridine involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids using microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields . Another approach involves the palladium-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising due to their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
2-(Aminomethyl)oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to bioactive molecules, it is investigated for its potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)oxazolo[4,5-b]pyridine
- 2-(Methoxymethyl)oxazolo[4,5-b]pyridine
- 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine
Uniqueness
2-(Aminomethyl)oxazolo[4,5-b]pyridine is unique due to its specific aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONPNRQKNBETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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